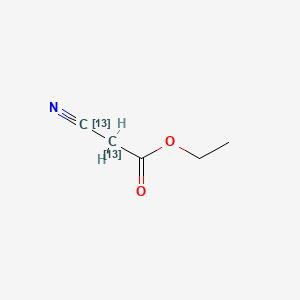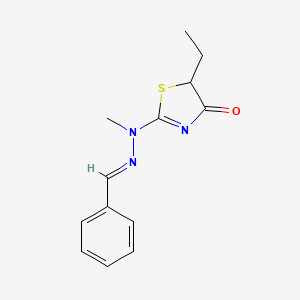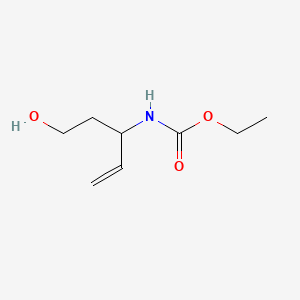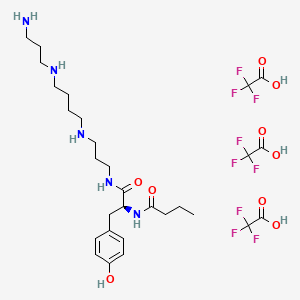
Philanthotoxin 343 tris(trifluoroacetate) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Philanthotoxin 343 tris(trifluoroacetate) salt is a synthetic analog of the wasp polyamine amide toxin δ-philanthotoxin. It is known for its ability to block the activation of ionotropic receptors such as acetylcholine receptors or inhibitory glutamate receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Philanthotoxin 343 tris(trifluoroacetate) salt is synthesized through a series of chemical reactions involving the coupling of specific amine and acid components. The synthetic route typically involves the following steps:
Formation of the amide bond: The primary amine group of the polyamine is reacted with a carboxylic acid derivative to form an amide bond.
Protection and deprotection steps: Protecting groups are often used to prevent unwanted reactions at specific sites of the molecule. These groups are later removed to yield the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Philanthotoxin 343 tris(trifluoroacetate) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Solvents: Solvents such as methanol or dichloromethane are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Scientific Research Applications
Philanthotoxin 343 tris(trifluoroacetate) salt has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study ionotropic receptors and their activation mechanisms.
Biology: The compound is employed in research involving neurotransmission and synaptic function.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate receptor activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Philanthotoxin 343 tris(trifluoroacetate) salt exerts its effects by blocking the activation of ionotropic receptors such as acetylcholine receptors and inhibitory glutamate receptors. The compound binds to these receptors and prevents the flow of ions through the receptor channels, thereby inhibiting their activation. This mechanism is crucial for its applications in studying neurotransmission and synaptic function .
Comparison with Similar Compounds
Similar Compounds
Philanthotoxin 433: Another synthetic analog of the wasp polyamine amide toxin δ-philanthotoxin, known for blocking NMDA-gated ion channels.
Philanthotoxin 74: A related compound with similar receptor-blocking properties.
Uniqueness
Philanthotoxin 343 tris(trifluoroacetate) salt is unique due to its specific structure and high potency in blocking ionotropic receptors. Its tris(trifluoroacetate) salt form enhances its solubility and stability, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C29H44F9N5O9 |
|---|---|
Molecular Weight |
777.7 g/mol |
IUPAC Name |
N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7)/t21-;;;/m0.../s1 |
InChI Key |
ACIUBIMDIUIKBJ-YDULTXHLSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


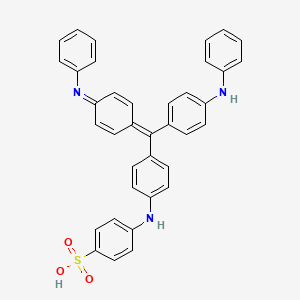
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
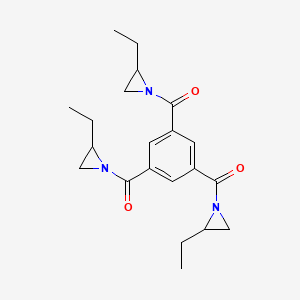
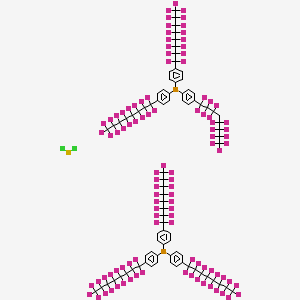
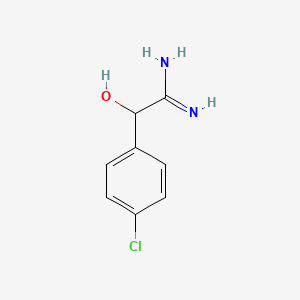

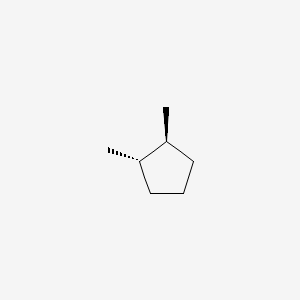
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
